(S)-(-)-O-Benzyl-O-desmethylcarvedilol

説明

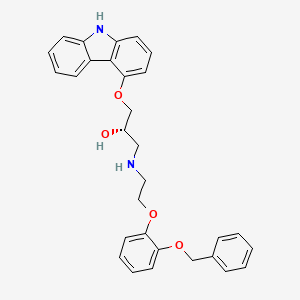

(S)-(-)-O-Benzyl-O-desmethylcarvedilol is a chiral intermediate used in the synthesis of carvedilol, a non-selective beta-blocker with alpha-1 blocking activity. This compound is significant in medicinal chemistry due to its role in the preparation of carvedilol, which is used to treat high blood pressure and heart failure.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-O-Benzyl-O-desmethylcarvedilol typically involves the protection of the hydroxyl group of desmethylcarvedilol followed by benzylation. The reaction conditions often include the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.

化学反応の分析

Types of Reactions

(S)-(-)-O-Benzyl-O-desmethylcarvedilol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or THF are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学的研究の応用

(S)-(-)-O-Benzyl-O-desmethylcarvedilol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: It plays a crucial role in the development of carvedilol, which is used to treat cardiovascular diseases.

Industry: The compound is used in the large-scale production of carvedilol and other related pharmaceuticals.

作用機序

The mechanism of action of (S)-(-)-O-Benzyl-O-desmethylcarvedilol involves its conversion to carvedilol, which exerts its effects by blocking beta-adrenergic receptors and alpha-1 adrenergic receptors. This dual action leads to a decrease in heart rate and blood pressure, providing therapeutic benefits in the treatment of hypertension and heart failure.

類似化合物との比較

Similar Compounds

Desmethylcarvedilol: A precursor in the synthesis of (S)-(-)-O-Benzyl-O-desmethylcarvedilol.

Carvedilol: The final product synthesized from this compound.

O-Benzylcarvedilol: Another intermediate in the synthesis of carvedilol.

Uniqueness

This compound is unique due to its specific chiral configuration and its role as a key intermediate in the synthesis of carvedilol. Its chiral nature ensures the production of the desired enantiomer of carvedilol, which is crucial for its therapeutic efficacy.

生物活性

(S)-(-)-O-Benzyl-O-desmethylcarvedilol is a derivative of carvedilol, a non-selective beta-adrenergic antagonist with significant therapeutic applications, particularly in the management of hypertension and heart failure. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, and potential clinical implications through detailed research findings and case studies.

Overview of Carvedilol and Its Metabolites

Carvedilol is known for its multifaceted actions:

- Beta-adrenergic blocking : Inhibits beta-1 and beta-2 adrenergic receptors.

- Alpha-1 adrenergic blocking : Leads to vasodilation and reduced peripheral vascular resistance.

- Antioxidant properties : Prevents the oxidation of low-density lipoprotein (LDL) and reduces oxidative stress.

The compound (S)-(-)-O-desmethylcarvedilol is one of the active metabolites of carvedilol, which retains some pharmacological activities. This metabolite is particularly notable for its selectivity and efficacy in cardiovascular protection.

The biological activity of this compound can be attributed to several mechanisms:

- Adrenergic Receptor Modulation :

- Antioxidant Activity :

- Vasodilatory Effects :

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of carvedilol with some distinctions:

- Bioavailability : Carvedilol has a bioavailability of approximately 25-35%, influenced by first-pass metabolism .

- Protein Binding : High protein binding (>98%) indicates that the drug is largely distributed in plasma proteins, primarily albumin .

- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP2D6, CYP2C9), leading to various metabolites including O-desmethylcarvedilol .

Case Studies

Several case studies have highlighted the therapeutic potential of carvedilol derivatives in clinical settings:

- Case Study 1 : A patient with chronic heart failure demonstrated significant improvement in left ventricular function when treated with carvedilol and its metabolites. The study noted reduced hospitalization rates due to heart failure exacerbations .

- Case Study 2 : In a cohort study involving hypertensive patients, those who received treatment with this compound showed a marked reduction in systolic and diastolic blood pressure compared to those on standard antihypertensive therapy. The antioxidant properties were suggested as a contributing factor to improved vascular health .

Comparative Biological Activity Table

| Compound | Mechanism of Action | Clinical Applications | Key Findings |

|---|---|---|---|

| Carvedilol | Non-selective beta/alpha antagonist | Hypertension, heart failure | Reduces mortality in heart failure patients |

| This compound | Beta-blocking, antioxidant | Cardioprotection | Significant reduction in oxidative stress markers |

| O-desmethylcarvedilol | Beta-blocking | Hypertension | Retains efficacy similar to carvedilol |

特性

IUPAC Name |

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O4/c33-23(21-36-29-16-8-13-26-30(29)24-11-4-5-12-25(24)32-26)19-31-17-18-34-27-14-6-7-15-28(27)35-20-22-9-2-1-3-10-22/h1-16,23,31-33H,17-21H2/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRBNXRUKJWSHW-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654263 | |

| Record name | (2S)-1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217640-12-4 | |

| Record name | (2S)-1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。